molecular formula C10H11N3O3S2 B5712086 4-(2,1,3-benzothiadiazol-5-ylsulfonyl)morpholine

4-(2,1,3-benzothiadiazol-5-ylsulfonyl)morpholine

Cat. No.: B5712086
M. Wt: 285.3 g/mol
InChI Key: YAUZBTIYJYBTBR-UHFFFAOYSA-N
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Description

4-(2,1,3-Benzothiadiazol-5-ylsulfonyl)morpholine is a chemical compound that belongs to the class of benzothiadiazole derivatives Benzothiadiazoles are known for their strong electron-withdrawing properties, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-benzothiadiazol-5-ylsulfonyl)morpholine typically involves the nucleophilic substitution of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-Benzothiadiazol-5-ylsulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

4-(2,1,3-Benzothiadiazol-5-ylsulfonyl)morpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,1,3-benzothiadiazol-5-ylsulfonyl)morpholine is primarily related to its electron-withdrawing properties. This characteristic allows it to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a benzothiadiazole core and a morpholine moiety. This structure imparts distinct electronic and steric properties, making it valuable in specific applications such as organic electronics and pharmaceuticals.

Properties

IUPAC Name

4-(2,1,3-benzothiadiazol-5-ylsulfonyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S2/c14-18(15,13-3-5-16-6-4-13)8-1-2-9-10(7-8)12-17-11-9/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUZBTIYJYBTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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